molecular formula C7H13F3N2O2 B2990496 3-Ethylazetidin-3-amine; bis(trifluoroacetic acid) CAS No. 2173991-90-5

3-Ethylazetidin-3-amine; bis(trifluoroacetic acid)

Cat. No.: B2990496
CAS No.: 2173991-90-5
M. Wt: 214.19 g/mol
InChI Key: SCXMYYKDAACCIA-UHFFFAOYSA-N
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Description

3-Ethylazetidin-3-amine; bis(trifluoroacetic acid): is a chemical compound with the molecular formula C9H14F6N2O4 and a molecular weight of 328.21 g/mol . This compound is known for its unique structure, which includes an azetidine ring substituted with an ethyl group and an amine group, and it is stabilized by bis(trifluoroacetic acid). The presence of trifluoroacetic acid enhances the compound’s stability and solubility, making it useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylazetidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable azetidine precursor in the presence of a strong base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then treated with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt, which enhances its stability and solubility.

Industrial Production Methods: In industrial settings, the production of 3-Ethylazetidin-3-amine; bis(trifluoroacetic acid) involves large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylazetidin-3-amine; bis(trifluoroacetic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethylazetidin-3-amine; bis(trifluoroacetic acid) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethylazetidin-3-amine; bis(trifluoroacetic acid) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The azetidine ring and the amine group play crucial roles in these interactions, while the trifluoroacetic acid moiety enhances the compound’s stability and solubility.

Comparison with Similar Compounds

  • 3-Methylazetidin-3-amine; bis(trifluoroacetic acid)
  • 3-Propylazetidin-3-amine; bis(trifluoroacetic acid)
  • 3-Butylazetidin-3-amine; bis(trifluoroacetic acid)

Comparison: 3-Ethylazetidin-3-amine; bis(trifluoroacetic acid) is unique due to its specific ethyl substitution on the azetidine ring. This substitution affects its chemical reactivity, stability, and solubility compared to other similar compounds. For instance, the ethyl group provides a balance between hydrophobicity and steric hindrance, making it more versatile in various chemical reactions and applications.

Properties

CAS No.

2173991-90-5

Molecular Formula

C7H13F3N2O2

Molecular Weight

214.19 g/mol

IUPAC Name

3-ethylazetidin-3-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H12N2.C2HF3O2/c1-2-5(6)3-7-4-5;3-2(4,5)1(6)7/h7H,2-4,6H2,1H3;(H,6,7)

InChI Key

SCXMYYKDAACCIA-UHFFFAOYSA-N

SMILES

CCC1(CNC1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC1(CNC1)N.C(=O)(C(F)(F)F)O

solubility

not available

Origin of Product

United States

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